molecular formula C10H9FO3 B1603148 2-Fluoro-5-methoxycinnamic acid CAS No. 682805-01-2

2-Fluoro-5-methoxycinnamic acid

Cat. No. B1603148
CAS RN: 682805-01-2
M. Wt: 196.17 g/mol
InChI Key: GWIGKLPZLSEETO-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxycinnamic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 . The IUPAC name for this compound is (2E)-3-(5-fluoro-2-methoxyphenyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methoxycinnamic acid is 1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ . The InChI key is WWZPWGXNJORULY-GORDUTHDSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxycinnamic acid is a solid at ambient temperature . The compound’s density and boiling point are not specified in the searched resources.

Scientific Research Applications

Antidepressant-like Effects

2-Fluoro-5-methoxycinnamic acid, as part of the cinnamic acid derivatives, has been studied for its potential beneficial effects in the prevention and treatment of disorders linked to oxidative stress and inflammation. Research on ferulic acid, a closely related compound, suggests that cinnamic acid derivatives could have antidepressant-like effects through modulation of the serotonergic system. This was evidenced by their performance in tests like the forced swimming test (FST) and tail suspension test (TST) in mice, which are indicative of potential antidepressant properties (Zeni, Zomkowski, Maraschin, Rodrigues, & Tasca, 2012).

Hypoglycemic Potential

Cinnamic acid derivatives, including 2-Fluoro-5-methoxycinnamic acid, have been explored for their hypoglycemic effects. Studies involving structural modifications of these compounds have led to significant findings in managing blood glucose levels, as seen in research on repaglinide, a hypoglycemic agent derived from benzoic acid derivatives. These studies highlight the potential of structurally related compounds in diabetes management and their mechanism of action (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

Fluorescence Properties

The fluorescence properties of cinnamic acid derivatives, including 2-Fluoro-5-methoxycinnamic acid, have been a subject of study, particularly in the development of fluorescent probes. For instance, research on 5-methoxy-2-pyridylthiazoles, which share structural similarities with 2-Fluoro-5-methoxycinnamic acid, has shown these compounds exhibit pH-sensitive fluorescent behavior with dual-emission in aqueous systems, indicating their potential application in fluorescence-based sensors and molecular probes (Zheng, Jin, Sun, & Yan, 2006).

Antibacterial Activity

The antibacterial properties of cinnamic acid derivatives have also been explored, with studies on fluoro-substituted quinolone derivatives demonstrating potent in vitro antibacterial activity. This suggests that 2-Fluoro-5-methoxycinnamic acid and its related compounds could be valuable in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Asahina, Iwase, Iinuma, Hosaka, & Ishizaki, 2005).

Embryotoxicity Prediction

In the realm of toxicology, the effects of chemical compounds on embryonic development are crucial. Studies utilizing in vitro methods, like the embryonic stem cell test (EST), alongside in silico techniques, have been employed to predict the in vivo embryotoxic potential of compounds, including those structurally related to 2-Fluoro-5-methoxycinnamic acid. This integrative approach aids in assessing the safety profile of new compounds with implications in regulatory testing and drug development (Verwei, van Burgsteden, Krul, van de Sandt, & Freidig, 2006).

properties

IUPAC Name

(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGKLPZLSEETO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623188
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxycinnamic acid

CAS RN

682805-01-2
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.